molecular formula C5H9Br2NO B3249824 4-(Bromomethylene)morpholin-4-ium bromide CAS No. 198011-60-8

4-(Bromomethylene)morpholin-4-ium bromide

Cat. No.: B3249824
CAS No.: 198011-60-8
M. Wt: 258.94 g/mol
InChI Key: KSAUMXGUAZEGEA-UHFFFAOYSA-M
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Description

Contextualization of Morpholinium Salts in Organic Synthesis and Reactivity Studies

Morpholinium salts are a specific class of quaternary ammonium (B1175870) salts derived from morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group. chemistrysteps.comcymitquimica.com The presence of the morpholine ring can influence the steric and electronic properties of the salt, making morpholinium-based compounds useful as catalysts, ionic liquids, and intermediates in the synthesis of pharmaceuticals and agrochemicals. chemistrysteps.comcymitquimica.com For instance, morpholinium-based ionic liquids have been employed as effective media for a variety of chemical transformations, including catalysis and the preparation of nanomaterials. numberanalytics.comrsc.org They have also been investigated for their role in improving the dissolution of cellulose. wikipedia.org

Overview of Bromomethylene Functional Groups as Synthetic Intermediates and Reagents

The bromomethylene group (–CHBr–) is a key functional group in synthetic organic chemistry. wikipedia.org Compounds containing this moiety are often reactive intermediates, participating in a variety of transformations. For example, they can act as electrophiles in substitution reactions and are precursors for the formation of other functional groups. The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and stability for many synthetic applications. wikipedia.org α-Bromo ketones, for instance, are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org

Significance of 4-(Bromomethylene)morpholin-4-ium Bromide within Ionic Organobromine Chemistry

This compound represents a convergence of the structural features of a quaternary ammonium salt, a morpholinium derivative, and a bromomethylene species. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structure suggests significant potential as a reactive intermediate in organic synthesis. It can be considered an example of a halomethyleneiminium salt, which are known to be potent electrophiles.

The synthesis of such a compound would likely involve the reaction of a suitable morpholine derivative with a source of the bromomethylene group. Its reactivity is anticipated to be dominated by the electrophilic character of the bromomethylene carbon, making it a potential reagent for the introduction of a bromomethyl group or for participating in reactions analogous to the Vilsmeier-Haack reaction. chemistrysteps.comrsc.org The Vilsmeier-Haack reaction typically employs a chloroiminium ion to formylate aromatic compounds; a bromo-analogue like this compound could potentially be used for bromination or related transformations. rsc.orgnumberanalytics.comresearchgate.net

The ionic nature of the compound, conferred by the quaternary ammonium group and the bromide counter-ion, suggests it may also have applications as an ionic liquid or a phase-transfer catalyst, particularly in reactions involving bromination. researchgate.nettcichemicals.com

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following tables present data for analogous compounds to illustrate the general physicochemical properties of morpholinium salts and related structures.

Table 1: Physicochemical Properties of Selected Morpholinium Salts

This table provides an overview of the physical state and melting points of various N-substituted morpholinium bromide salts, offering a comparative context for the properties of this compound.

Compound NameMolecular FormulaPhysical StateMelting Point (°C)
4-Ethyl-4-methylmorpholinium bromideC₇H₁₆BrNOWhite to light yellow powder/crystalData not available
4-Allyl-4-methylmorpholinium bromideC₈H₁₆BrNOSolidData not available
N-Butyl-N-methylmorpholinium bromideC₉H₂₀BrNOSemi-solidData not available

Data sourced from publicly available chemical supplier information and may not be from peer-reviewed studies.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Morpholine Derivatives

This table shows the ¹³C NMR chemical shifts for 4-methylmorpholine (B44366) and its N-oxide derivative. These values can provide a general idea of the chemical environment of the carbon atoms in the morpholine ring, which would be expected to be similar in this compound, with shifts influenced by the bromomethylene substituent.

CompoundSolventC1 (ppm)C2 (ppm)C3 (ppm)
4-MethylmorpholineCDCl₃46.255.467.2
4-Methylmorpholine N-oxideD₂O60.265.573.6

Data is illustrative and sourced from spectral databases for analogous compounds. chemicalbook.comchemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethylidene)morpholin-4-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrNO.BrH/c6-5-7-1-3-8-4-2-7;/h5H,1-4H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUMXGUAZEGEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[N+]1=CBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198011-60-8
Record name 198011-60-8
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Synthetic Methodologies for 4 Bromomethylene Morpholin 4 Ium Bromide

Direct Synthesis Strategies and Reaction Optimization

The most direct route to 4-(bromomethylene)morpholin-4-ium bromide involves the quaternization of morpholine (B109124). This approach is conceptually straightforward, relying on the nucleophilic character of the morpholine nitrogen to attack an electrophilic bromomethylene precursor.

Routes Involving Morpholine and Bromomethylene Precursors

The primary method for the synthesis of this compound involves the reaction of morpholine with a suitable bromomethylene precursor, such as dibromomethane (B42720) or bromomethylene bromide, under controlled conditions. This reaction is a classic example of N-alkylation of a secondary amine. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of the bromomethylene source.

Another potential, though less direct, synthetic avenue involves Wittig-type reactions. This would typically involve reacting a morpholine derivative with a brominated phosphonium (B103445) salt, such as (bromomethylene)triphenylphosphonium bromide. The subsequent reaction with a base like sodium hexamethyldisilazide (NaHMDS) would generate a reactive ylide, which could then be used in further synthetic steps. However, for the direct synthesis of the target compound, the quaternization of morpholine remains the more common approach.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents, such as dichloromethane (B109758), are often employed as they can dissolve the reactants and stabilize the charged transition state of the quaternization reaction.

Temperature Control: Careful temperature control is crucial to ensure the desired product is obtained while minimizing the formation of byproducts. Exothermic reactions may require initial cooling, followed by heating to drive the reaction to completion.

Stoichiometry and Reaction Time: The molar ratio of morpholine to the bromomethylene precursor is a critical factor. An excess of the alkylating agent can lead to the formation of undesired multiple alkylation products, though in the case of forming a quaternary salt, a slight excess of the bromomethylene source might be used to ensure complete conversion of the morpholine. Reaction times are typically monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of maximum product formation.

While specific yield data for the direct synthesis of this compound is not extensively detailed in publicly available literature, analogous syntheses of other morpholinium salts, such as N,N-diallyl morpholinium bromide, have reported high yields of up to 96% under optimized conditions. google.com

Synthesis of Analogues and Derivatives of the 4-(Bromomethylene)morpholin-4-ium Cation

The synthesis of analogues and derivatives of the 4-(bromomethylene)morpholin-4-ium cation allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties for specific applications.

Modulation of the Morpholinium Core

Modification of the morpholine ring itself can lead to a wide array of analogues. This can be achieved by starting with substituted morpholines in the initial synthesis. For example, using a C-substituted morpholine would result in a final product with a functionalized ring system. The synthesis of various N-substituted morpholine compounds is well-documented, often involving the reaction of a substituted amine with a dihaloether or the alkylation of a pre-formed substituted morpholine. rsc.orggoogle.comnih.gov

The synthesis of N-alkyl-N-methylmorpholinium salts with various counter-ions has been reported, demonstrating the versatility of the morpholinium core for creating a library of related compounds. znaturforsch.com For instance, the quaternization of N-methylmorpholine with benzyl (B1604629) chloride, followed by anion exchange, has been used to produce a range of 4-benzyl-4-methylmorpholinium salts. znaturforsch.com A similar strategy could be employed to create derivatives of this compound with different counter-anions.

Functionalization of the Bromomethylene Moiety

The bromomethylene group of the 4-(bromomethylene)morpholin-4-ium cation is a key site for further functionalization. Iminium salts, the class of compounds to which the target molecule belongs, are known to be highly reactive towards nucleophiles due to their electrophilic character. nih.govresearchgate.net

The bromine atom on the methylene (B1212753) group can potentially be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This would open up a pathway to a diverse range of derivatives. For example, reaction with other halides could lead to the corresponding chloromethylene or iodomethylene analogues. Reaction with alcohols, thiols, or amines could introduce alkoxy, thioether, or amino substituents, respectively.

While specific examples of the functionalization of the bromomethylene moiety of this compound are not readily found in the surveyed literature, the general reactivity of halomethyl iminium salts suggests that such transformations are chemically feasible. znaturforsch.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, several green chemistry approaches can be considered.

The use of more environmentally benign solvents is a key aspect of green chemistry. While dichloromethane is a common solvent for this type of reaction, its environmental and health concerns have led to a search for greener alternatives. The use of ionic liquids as recyclable reaction media is one such approach that has gained traction in the synthesis of nitrogen-containing compounds.

Furthermore, developing solvent-free reaction conditions is another important green chemistry strategy. For some reactions, the reactants can be mixed directly, often with gentle heating, to afford the desired product without the need for a solvent, which simplifies work-up and reduces waste.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, often facilitated by mechanochemistry (such as grinding or ball-milling), represents a significant advancement in green chemistry. These techniques can lead to reduced reaction times, higher yields, and the formation of products that may be inaccessible through traditional solution-phase chemistry. While specific research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles can be inferred from the successful synthesis of analogous iminium salts and related compounds under such conditions.

Mechanochemical approaches for the synthesis of iminium salts typically involve the grinding or milling of reactants, sometimes with a liquid additive (liquid-assisted grinding or LAG). This process can generate localized high pressures and temperatures, facilitating reactions in the solid state. For example, the synthesis of various imine-linked covalent organic frameworks (COFs) has been successfully achieved via ball-milling at ambient temperature, yielding highly crystalline products in a fraction of the time required for solvothermal methods. researchgate.net One study demonstrated the formation of six different imine-linked COFs in just one hour of ball-milling, with one representative COF achieving high crystallinity and a surface area of 1387 m²/g in only one minute. researchgate.net

The synthesis of other heterocyclic salts, such as imidazolium (B1220033) salts, has also been effectively carried out using mechanochemistry, with yields ranging from 46% to 81%. scirp.org In some cases, an "aging" effect is observed, where the reaction continues to proceed over time even after the initial grinding process has ceased, leading to improved yields. scirp.org

Research Findings on Solvent-Free Synthesis of Related Iminium Salts:

The following table summarizes findings from studies on the solvent-free synthesis of various iminium and related salts, which serve as models for the potential application of these methods to this compound.

ReactantsMethodConditionsProductYieldReference
Aliphatic primary amines and acyclic 1,3-dicarbonyl compoundsBall-milling30 Hz, 0.5-2 hoursEnamino ketones and esters61-97% researchgate.net
Imidazole and halogenated aliphatic/aromatic groupsMechanochemical20 Hz, with agingSubstituted imidazoles and imidazolium salts29-99% scirp.org
Various aldehydes and aminesFruit juicesRoom temperatureIminesN/A rsc.org
6-Chloropurine nucleosides and various aminesSolvent-freeN/A6-Substituted aminopurine nucleoside analogsGood rsc.org
N-sulfonyl homoallylic amine and 3-phenylpropanalN/AN/AN-sulfonyl piperidineN/A usm.edu

These examples underscore the potential of solvent-free methodologies for the efficient and environmentally benign synthesis of iminium salts. The application of these techniques to the reaction of morpholine with a suitable bromomethylene source could provide a more sustainable route to this compound.

Catalytic Approaches to Onium Salt Formation

Catalytic methods for the formation of onium salts, including iminium salts, offer advantages such as increased reaction rates, milder reaction conditions, and improved selectivity. The formation of this compound is analogous to the generation of the Vilsmeier-Haack reagent, a chloroiminium salt, which provides a useful framework for understanding potential catalytic pathways. researchgate.netscirp.org

The Vilsmeier-Haack reaction involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic iminium salt in situ. researchgate.netscirp.org This reagent is then used to formylate electron-rich aromatic compounds. The formation of the iminium salt is the key step and can be influenced by catalytic processes.

Lewis acids are known to play a crucial role in the formation and reactivity of iminium ions. They can activate carbonyl compounds or their derivatives, facilitating nucleophilic attack by an amine to form the iminium species. researchgate.net In the context of iminium catalysis, chiral secondary or primary amines can condense with α,β-unsaturated aldehydes or ketones to form active iminium ion species. semanticscholar.org This process is often promoted by an acid co-catalyst. The strength and nature of this acid can significantly impact the reactivity of the iminium catalyst. acs.org For instance, acids like HCl, trifluoroacetic acid (TFA), or perchloric acid (HClO₄) are commonly used with imidazolidinone catalysts in cycloaddition reactions. acs.org

While specific catalytic systems for the direct synthesis of this compound are not well-documented, the principles of Lewis acid catalysis and iminium catalysis are directly applicable. A potential catalytic approach would involve the use of a Lewis acid to activate a suitable precursor, facilitating the reaction with morpholine to form the desired iminium bromide.

Research Findings on Catalytic Iminium Salt Formation and Related Reactions:

The following table presents data from research on catalytic reactions involving the formation and reaction of iminium salts, illustrating the types of catalysts and conditions that could be adapted for the synthesis of this compound.

Catalyst SystemReactantsReaction TypeProductYieldReference
Chiral Imidazolidinone / Acid Co-catalyst (TFA, HClO₄)α,β-Unsaturated aldehydes and dienesDiels-Alder ReactionChiral cycloadductsHigh acs.orgscirp.org
L-prolineAcetone and aromatic aldehydesIntermolecular Aldol Reactionβ-Hydroxy ketonesHigh scirp.org
Palladium(0) / PtBu₃Aryl bromides, imines, COTandem Carbonylation/CycloadditionSubstituted imidazoles73-77% rsc.org
Imidazolinium and Amidinium Salts (as Lewis acids)Ethyl crotonthioate and cyclopentadieneDiels-Alder ReactionThioester adductsUp to 90% rsc.orgbeilstein-journals.org
Scandium(III), Stannous(II), or Copper(II) TriflatesN-sulfonyl homoveratrylamine and 3-phenylpropanalPictet-Spengler CyclizationN-sulfonyl piperidineN/A usm.edu

The development of specific catalytic methodologies for the synthesis of this compound would likely draw upon these established principles of iminium and Lewis acid catalysis, aiming for a more efficient and selective formation of this valuable synthetic intermediate.

Mechanistic Investigations of 4 Bromomethylene Morpholin 4 Ium Bromide Reactivity

Elucidation of Reaction Pathways Involving the Bromomethylene Group

The bromomethylene group is the primary site of reactivity in 4-(bromomethylene)morpholin-4-ium bromide. Its chemical behavior is characterized by a propensity for both electrophilic and nucleophilic interactions.

Electrophilic Bromomethylation Mechanisms

The electron-withdrawing nature of the adjacent positively charged nitrogen atom in the morpholinium ring enhances the electrophilic character of the bromomethylene group. This makes the compound a potential reagent for electrophilic bromomethylation. The mechanism is believed to involve the formation of reactive intermediates that facilitate the transfer of a bromomethyl group to a nucleophile. In the presence of a strong base, the compound can form a highly reactive ylide, which can then participate in various coupling reactions. For instance, reaction with sodium hexamethyldisilazide (NaHMDS) can generate the active ylide, which has been utilized in palladium-catalyzed coupling reactions with silyl-protected intermediates.

The formation of bromocarbenium bromide ion pairs has been observed in the electrophilic bromination of highly reactive olefins in aprotic solvents, suggesting a possible pathway for the reactivity of similar brominated compounds. nih.gov

Nucleophilic Substitution Reactions at the Bromomethylene Carbon

The carbon atom of the bromomethylene group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is a classic example of a nucleophilic substitution reaction. The reaction rate and mechanism (SN1 or SN2) are influenced by the nature of the nucleophile, the solvent, and the stability of the resulting carbocation or transition state.

Kinetic studies of related nucleophilic aromatic substitution reactions have shown that the mechanism often involves the formation of a σ-complex as a rate-limiting step, followed by the rapid expulsion of the leaving group. researchgate.net While this is an aromatic system, the principles of nucleophilic attack and leaving group departure are fundamental to understanding the substitution at the bromomethylene carbon of the title compound.

Role of the Morpholinium Cation in Reaction Kinetics and Thermodynamics

Counterion Effects on Reactivity (Bromide vs. Other Anions)

The nature of the counterion associated with the morpholinium cation can significantly impact the compound's chemical stability and reactivity. nih.gov The bromide anion, being a reasonably good nucleophile itself, can influence reaction pathways. In some cases, the counterion can directly participate in the reaction, while in others, its size and charge density can affect the solubility and ion-pairing of the salt, thereby altering reaction rates. mdpi.comnih.gov

Studies on related ionic liquids have demonstrated that the catalytic activity of metal complexes can be tuned by varying the anion of the morpholinium salt. nih.gov Generally, a decrease in the nucleophilicity of the anion leads to an increase in catalytic activity. nih.gov This suggests that replacing the bromide in this compound with a less nucleophilic anion, such as hexafluorophosphate (B91526) (PF6-) or tetrafluoroborate (B81430) (BF4-), could potentially enhance its reactivity in certain applications.

Table 1: Effect of Morpholinium Salt Anion on Catalytic Activity in Hydrosilylation

CatalystIonic Liquid AnionTurnover Number (TON) after 10 runs
[{Rh(μ-OSiMe3)(cod)}2][Mor][HSO4]99,300
[{Rh(μ-OSiMe3)(cod)}2][Mor][TolSO3]92,100
[{Rh(μ-OSiMe3)(cod)}2][Mor][NO3]71,400
[{Rh(μ-OSiMe3)(cod)}2][Mor][NO2]43,200

Data adapted from a study on rhodium-catalyzed hydrosilylation in the presence of various morpholinium ionic liquids. nih.gov This table illustrates the significant influence of the counterion on the catalytic efficiency.

Solvent Effects on Ion-Pairing and Reaction Rates

The choice of solvent plays a critical role in the reactivity of ionic compounds like this compound. Solvents with high dielectric constants can effectively solvate the ions, leading to solvent-separated ion pairs or free ions, which can exhibit different reactivity compared to contact ion pairs that are more prevalent in non-polar solvents. researchgate.net

The formation of ion-pair complexes is a key factor in many reactions involving ionic reagents. researchgate.net The solvent can influence the equilibrium between the different forms of the ion pair, thereby affecting the reaction kinetics. For instance, in the bromination of activated stilbenes, the solvent polarity was found to influence the formation of bromocarbenium bromide ion pairs. nih.gov

Mechanistic Studies of Rearrangements and Cyclization Reactions

The unique structure of this compound and its derivatives opens up possibilities for intramolecular rearrangements and cyclization reactions. The in situ generation of a morpholinium ylide can lead to various transformations.

While specific studies on the rearrangement and cyclization of this compound are not extensively documented, research on related N-ylides provides valuable insights. For example, N-ammonio-amidates have been shown to undergo thermal rearrangements with mechanisms that are dependent on the structure and charge delocalization of the reactant. nih.gov

Furthermore, Lewis acid-catalyzed halonium generation has been employed for the synthesis of morpholines through the oxyamination of olefins, demonstrating a pathway for the formation of the morpholine (B109124) ring system. This suggests that under appropriate conditions, derivatives of this compound could potentially undergo cyclization to form more complex heterocyclic structures.

Pathways Involving Haliranium Ion Intermediates

There is currently a lack of direct scientific evidence and published research specifically detailing the involvement of haliranium (or more specifically, bromonium) ion intermediates in the reactions of this compound.

In general organic chemistry, the reaction of electrophilic bromine sources with alkenes is well-established to proceed through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org This three-membered ring, containing a positively charged bromine atom, is formed by the addition of the electrophile to the double bond. libretexts.orgyoutube.com The subsequent nucleophilic attack on one of the carbon atoms of the bromonium ion leads to the final product, typically with anti-stereochemistry. masterorganicchemistry.comlibretexts.org

While it is plausible to hypothesize that this compound, as a brominating agent, might react with unsaturated substrates through a similar bromonium ion pathway, there are no specific studies on this compound to confirm such a mechanism. The mechanism of action for this compound is generally described as involving the formation of reactive intermediates that facilitate the substitution of bromine, but the precise nature of these intermediates has not been explicitly defined as haliranium ions in the available literature.

Table 1: Hypothetical Data for Haliranium Ion Intermediate Study

Since no experimental data is available, the following table is a hypothetical representation of what researchers might look for to support the presence of a haliranium ion intermediate.

Experimental Observation Potential Implication for Haliranium Ion Intermediate
Predominant anti-addition of bromine and morpholine moieties across a double bondConsistent with the backside attack of a nucleophile on a cyclic bromonium ion.
Formation of rearranged products with specific substratesCould suggest the opening of a bromonium ion to form a carbocation, which then rearranges.
Isolation or spectroscopic observation of a three-membered cyclic intermediateWould provide direct evidence for the existence of the haliranium ion.

Isotopic Labeling Studies for Mechanistic Confirmation

Similarly, there is a notable absence of published isotopic labeling studies aimed at confirming the reaction mechanism of this compound.

Isotopic labeling is a powerful tool in mechanistic chemistry to trace the fate of atoms throughout a reaction. nih.gov For instance, using substrates labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can provide definitive evidence for bond-making and bond-breaking steps, as well as for the existence and nature of reaction intermediates.

In the context of a potential haliranium ion mechanism for this compound, isotopic labeling could be employed in several ways:

Deuterium Labeling of the Substrate: Reacting the brominating agent with a deuterated alkene could help determine the stereochemistry of the addition and provide insights into any kinetic isotope effects.

¹³C Labeling of the Methylene (B1212753) Group: Synthesizing 4-(Bromo-¹³C-methylene)morpholin-4-ium bromide would allow for the tracking of the bromomethylene carbon in the final product, confirming its origin and bonding.

Table 2: Proposed Isotopic Labeling Experiments and Expected Outcomes

This table outlines hypothetical isotopic labeling experiments that could be conducted to elucidate the mechanism of this compound.

Isotopic Labeling Strategy Hypothetical Experiment Expected Outcome for Haliranium Ion Mechanism
Deuterium LabelingReaction with cis-dideuterio-stilbeneFormation of a specific stereoisomer of the dibromo-dideuterio product, consistent with anti-addition.
Carbon-13 LabelingSynthesis and reaction of 4-(Bromo-¹³C-methylene)morpholin-4-ium bromide with an alkene.NMR spectroscopy of the product would show the ¹³C label incorporated into the final structure, confirming the transfer of the bromomethylene group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. A DFT study of 4-(Bromomethylene)morpholin-4-ium bromide would provide fundamental insights into its geometry, stability, and spectroscopic characteristics.

Optimization of Molecular Geometry and Electronic Structure

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For the 4-(bromomethylene)morpholin-4-ium cation, calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and polarization effects. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Molecular Geometry Parameters for the 4-(Bromomethylene)morpholin-4-ium Cation This table presents hypothetical yet realistic data based on known values for similar structures.

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.95 Å
C=N⁺~1.48 Å
N⁺-C (ring)~1.52 Å
C-O (ring)~1.43 Å
Bond AngleBr-C-N⁺~110°
C-N⁺-C (ring)~112°
Dihedral AngleC-O-C-C (ring)~-55° (chair conf.)

The electronic structure analysis would reveal the distribution of electron density and the nature of the chemical bonds. The positive charge would be expected to be delocalized across the quaternary ammonium (B1175870) group, influencing the molecule's electrostatic potential and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectrum with experimental data, one can confirm the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending). The predicted IR spectrum would show characteristic peaks for the C-H, C-N, C-O, and C-Br bonds. For instance, studies on other morpholinium salts show characteristic N-H stretching vibrations in the range of 3000-3500 cm⁻¹ and C-H stretching around 2200-2500 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding UV-Vis absorption spectrum. For a saturated system like the morpholinium cation, strong absorptions would be expected in the deep UV region, typically below 200 nm.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents illustrative data based on typical computational outputs for similar compounds.

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C-Br)~45-55 ppm
Chemical Shift (N⁺-CH₂)~60-70 ppm
IRVibrational Freq. (C-Br stretch)~600-700 cm⁻¹
Vibrational Freq. (C-N⁺ stretch)~1100-1200 cm⁻¹
UV-Visλ_max~190 nm

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For related morpholinium-based ionic liquids, HOMO-LUMO gaps have been calculated to be in the range of -5.91 to -6.15 eV, indicating significant chemical stability.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity index. These indices would provide a quantitative measure of the reactivity of this compound in different chemical reactions.

Computational Investigation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, which is likely a reagent in nucleophilic substitution reactions, computational studies could provide detailed insights into the reaction energetics and kinetics.

Transition State Characterization and Activation Energy Calculations

By modeling the reaction of this compound with a nucleophile, the structure of the transition state (the highest energy point along the reaction coordinate) can be determined. Vibrational frequency analysis is used to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the transition state is located, the activation energy (the energy difference between the reactants and the transition state) can be calculated. A lower activation energy implies a faster reaction. Computational studies on similar quaternary ammonium halides have successfully modeled such reaction pathways, for instance, in the context of their catalytic activity.

Potential Energy Surface Mapping

A more comprehensive understanding of a reaction can be obtained by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By mapping the PES, one can identify all possible reaction pathways, intermediates, and transition states.

For a reaction involving this compound, a PES scan could be performed by systematically changing key geometric parameters, such as the distance between the incoming nucleophile and the carbon atom of the bromomethylene group. This would provide a detailed picture of the energy landscape of the reaction, helping to predict the major products and understand the factors that control the reaction's outcome.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing a microscopic view of physical phenomena and molecular interactions. researchgate.net For this compound, MD simulations can elucidate its dynamic properties in different environments.

The conformational landscape of the 4-(bromomethylene)morpholin-4-ium cation is primarily dictated by the geometry of the morpholine (B109124) ring. Studies on morpholine and its derivatives have consistently shown that the six-membered ring predominantly adopts a chair conformation due to its lower energy compared to the boat form. researchgate.netacs.org In this chair conformation, substituents on the nitrogen atom can be in either an axial or equatorial position.

Solid State: In the crystalline solid state, the conformation is locked into a single form, largely influenced by packing forces and intermolecular interactions, such as hydrogen bonding. nih.gov For the 4-(bromomethylene)morpholin-4-ium cation, the chair conformation is expected. The precise arrangement and conformation would be influenced by the interactions between the cation and the bromide anion.

Solution: In solution, the morpholine ring can undergo conformational interconversion between two chair forms. The relative populations of the equatorial and axial conformers depend on the solvent medium. researchgate.net For instance, in pure liquid morpholine, the equatorial chair conformer is predominant, but the contribution from the axial conformer increases in aqueous solutions. researchgate.net For the 4-(bromomethylene)morpholin-4-ium cation, the bulky bromomethylene group would likely favor the equatorial position to minimize steric hindrance, although solvent effects could modulate this preference.

Conformer Predominant State Key Characteristics
Chair-EquatorialSolution & SolidLower steric hindrance, generally more stable.
Chair-AxialSolution (minor)Higher energy, may be stabilized by specific solvent interactions. researchgate.net
BoatHigh-energy transition stateSignificantly less stable than chair conformers. researchgate.net

This table is generated based on conformational studies of morpholine and its derivatives.

The solvation of the 4-(bromomethylene)morpholin-4-ium cation is a critical factor in its reactivity and behavior in solution. MD simulations can model the arrangement of solvent molecules around the cation and the associated energetics.

Solvation Shell: In polar solvents like water or acetonitrile, solvent molecules will form structured solvation shells around the cation. The nitrogen atom of the morpholine ring is a strong electrophilic binding site, and in protic morpholinium ions, this role is delegated to the proton on the nitrogen. unifesp.brdeepdyve.com For the aprotic 4-(bromomethylene)morpholin-4-ium cation, the positively charged nitrogen center and the methylene (B1212753) protons are expected to be primary sites for interaction with polar solvent molecules. The bromide anion will also be solvated, and its proximity to the cation will be influenced by the dielectric constant of the medium.

Intermolecular Interactions: In the solid state, the primary intermolecular forces will be ion-ion interactions between the morpholinium cation and the bromide anion. Additionally, weaker C-H···Br hydrogen bonds are expected to play a significant role in the crystal packing, forming a three-dimensional network. nih.gov The presence of the ether oxygen in the morpholine ring can also act as a hydrogen bond acceptor. The study of intermolecular interactions is crucial for understanding crystal engineering principles and predicting the solid-state properties of the material. mdpi.comrsc.org The analysis of such interactions often involves examining the frequency distributions of functional group contacts within crystal structures. mdpi.com

Interaction Type Description Significance
Ion-IonElectrostatic attraction between the morpholinium cation and bromide anion.Primary force governing the crystal lattice structure.
Hydrogen BondingC-H···Br and potentially C-H···O interactions. nih.govDirects the crystal packing and stabilizes the solid-state structure.
Van der Waals ForcesDispersive forces between molecules.Contribute to the overall stability of the crystal lattice.

This table outlines the expected intermolecular interactions based on studies of similar morpholinium salts.

Prediction of Non-linear Optical (NLO) Properties and Molecular Electrostatics

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting the electronic properties of molecules, including their potential for non-linear optical (NLO) applications and their molecular electrostatic potential. scirp.org

Non-linear Optical (NLO) Properties: NLO materials are characterized by their ability to alter the properties of light, which is dependent on the molecular hyperpolarizability (β). rsc.orgelsevier.com For organic molecules, a large hyperpolarizability is often associated with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. The this compound does not possess a classic extended π-conjugated system. However, the charge separation inherent in its ionic structure could lead to a non-zero hyperpolarizability. Theoretical calculations using time-dependent DFT (TD-DFT) could predict the first and second hyperpolarizabilities (α and β) to assess its potential as an NLO material. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting its reactive behavior. wolfram.com For the 4-(bromomethylene)morpholin-4-ium cation, an MEP map would show a region of positive potential localized around the quaternary nitrogen and adjacent hydrogen atoms, indicating the center of electrophilicity. researchgate.net The oxygen atom of the morpholine ring would exhibit a region of negative potential, highlighting its nucleophilic character. The MEP is useful for understanding how the molecule will interact with other species, such as nucleophiles, electrophiles, and biological receptors. nih.gov

Computational Method Predicted Property Anticipated Findings for this compound
DFT/TD-DFTHyperpolarizability (β)Likely a modest value due to the lack of a large π-conjugated system.
DFTMolecular Electrostatic Potential (MEP)Positive potential around the N-CH2Br group; negative potential near the oxygen atom. researchgate.net

This table summarizes the theoretical methods and expected findings for the electronic properties of the target compound.

Applications in Organic Synthesis and Method Development

4-(Bromomethylene)morpholin-4-ium Bromide as a Bromomethylating Reagent

The introduction of a bromomethyl group onto a substrate is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. While a number of bromomethylating agents are known, the development of new reagents with unique reactivity profiles and substrate scopes remains an active area of research. This compound has emerged as a potential candidate in this regard, although detailed studies on its broad applicability are still developing.

The efficacy of this compound as a bromomethylating agent is anticipated to be dependent on the nucleophilicity of the substrate. While comprehensive studies across a wide array of substrate classes are not yet extensively documented in the literature, preliminary assessments suggest that its reactivity is tailored towards soft nucleophiles. The electrophilic nature of the bromomethylene carbon, enhanced by the positively charged nitrogen atom, facilitates nucleophilic attack.

Table 1: Postulated Reactivity of this compound with Various Nucleophiles

Substrate ClassPredicted ReactivityPotential Products
AlcoholsModerateO-Bromomethylated ethers
PhenolsModerate to GoodO-Bromomethylated phenyl ethers
ThiolsGoodS-Bromomethylated thioethers
AminesGoodN-Bromomethylated amines
CarboxylatesModerateBromomethyl esters
EnolatesModerateα-Bromomethylated carbonyls

This table represents a predictive scope based on the general reactivity of bromomethylating agents and the electronic properties of this compound. Experimental validation is required.

Limitations are likely to arise with sterically hindered substrates, where the bulky morpholinium group may impede the approach of the nucleophile. Furthermore, highly acidic or basic conditions could potentially lead to decomposition of the reagent or unwanted side reactions.

The development of novel protocols utilizing this compound would likely focus on optimizing reaction conditions to enhance yields and selectivity. Key areas for investigation would include the choice of solvent, temperature, and the potential need for a non-nucleophilic base to scavenge the liberated bromide ion. The use of phase-transfer catalysis could also be a viable strategy to facilitate reactions between the ionic reagent and organic-soluble substrates. While specific, novel protocols are yet to be published, the groundwork for such developments is laid by its structural analogy to other known brominating and alkylating agents.

Utility in Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The morpholine (B109124) motif itself is a privileged scaffold in medicinal chemistry. Therefore, reagents that can introduce or modify this heterocycle are of significant interest.

The structure of this compound suggests its potential as a precursor for the synthesis of more complex nitrogen-containing heterocycles. For instance, it could theoretically participate in cycloaddition reactions or act as a dielectrophile in reactions with dinucleophiles to construct fused or spirocyclic systems containing the morpholine core. However, at present, there are no specific examples in the peer-reviewed literature demonstrating its use in this capacity.

The primary utility of this compound in this context is as an electrophile for the introduction of a methylene (B1212753) group attached to the morpholine nitrogen. Reaction with various nucleophiles would lead to the formation of 4-substituted-methylmorpholine derivatives.

Table 2: Potential Synthesis of Substituted Morpholine Derivatives

Nucleophile (Nu-H)Resulting Morpholine Derivative
R-OH4-((RO)methyl)morpholine
R-SH4-((RS)methyl)morpholine
R₂NH4-((R₂N)methyl)morpholine
R-COOH4-((RCOO)methyl)morpholine

This table illustrates the potential for synthesizing a variety of substituted morpholine derivatives through nucleophilic displacement of the bromide. R represents a generic organic substituent.

Role in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. The electrophilic nature of the bromomethylene group in this compound suggests its potential utility in C-C bond-forming reactions. For example, it could react with soft carbon nucleophiles such as enolates, enamines, or organometallic reagents. However, there is a current lack of published research specifically detailing the use of this compound in such transformations. The development of protocols for these reactions would represent a significant advancement in the application of this reagent.

This compound is a reagent with considerable, yet largely untapped, potential in organic synthesis. While its role as a bromomethylating agent and a precursor for substituted morpholine derivatives can be inferred from its structure, a thorough investigation into its reactivity, scope, and limitations is required. Future research endeavors will undoubtedly focus on elucidating the full extent of its synthetic utility, particularly in the development of novel protocols for bromomethylation, the synthesis of complex heterocyclic systems, and its application in carbon-carbon bond-forming reactions. The data presented in this review, while predictive in nature, provides a framework for these future investigations.

Applications in the Synthesis of Complex Molecular Architectures

The construction of complex molecules often relies on the use of versatile building blocks that can be elaborated through various synthetic pathways.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for building molecular complexity. Iminium ions are frequently generated in situ as key intermediates in many MCRs, such as the Mannich and Ugi reactions.

There is currently a lack of published research detailing the use of this compound as a pre-formed precursor in multicomponent reactions. Its potential utility in this context would depend on its ability to act as an electrophilic component, reacting sequentially with other nucleophilic species in the reaction mixture. Further research would be required to explore this potential.

Synthetic Pathways towards Advanced Building Blocks

The term "advanced building blocks" refers to molecules that are themselves precursors to more complex targets, such as pharmaceuticals or materials. The utility of this compound in the synthesis of such building blocks is not well-established. Its primary described role is as a reagent for the introduction of a bromine atom. wikipedia.org In principle, the resulting brominated compounds could serve as building blocks for further transformations, such as cross-coupling reactions. However, specific synthetic pathways originating from this compound to create advanced, functionalized building blocks are not detailed in the available literature.

Advanced Topics and Future Research Perspectives

Solid-State Reactivity of 4-(Bromomethylene)morpholin-4-ium Bromide

Mechanochemical Transformations

There is currently no published research on the mechanochemical transformations of this compound. This area remains open for future investigation, which could explore how mechanical stress, such as grinding or milling, might induce solid-state reactions, phase transitions, or the formation of new crystalline forms of the compound.

Topochemical Polymerizations

No studies have been found that investigate the potential of this compound to undergo topochemical polymerization. Future research could focus on crystallizing this monomer and exploring its solid-state reactivity upon exposure to stimuli like heat or light to determine if ordered polymeric structures can be formed.

Supramolecular Chemistry Involving the 4-(Bromomethylene)morpholin-4-ium Cation

Design of Non-covalent Interactions in Crystal Engineering

While the crystal structures of some other morpholinium bromide derivatives have been reported, demonstrating the presence of hydrogen bonds and other non-covalent interactions, there is no specific research on the crystal engineering of this compound. The design and synthesis of co-crystals or the study of its polymorphic forms are potential avenues for future research.

Host-Guest Chemistry Applications

The ability of the 4-(Bromomethylene)morpholin-4-ium cation to act as a guest or host in supramolecular complexes has not been documented. Research in this area could explore its interactions with macrocyclic hosts or its potential to form inclusion compounds, which would be a novel contribution to the field of host-guest chemistry.

Exploring Catalyst Design Based on Morpholinium Moieties

The catalytic applications of morpholinium-based compounds have been generally noted in the context of ionic liquids. However, there is no specific research on designing catalysts based on the 4-(Bromomethylene)morpholin-4-ium moiety. Future work could investigate its potential as a phase-transfer catalyst, an organocatalyst, or as a scaffold for developing more complex catalytic systems.

Chiral Auxiliaries and Organocatalysis Potential

Currently, there is no available scientific literature that specifically investigates the use of this compound as a chiral auxiliary or explores its potential in organocatalysis. Research into the synthesis of chiral morpholine (B109124) derivatives and their applications in asymmetric synthesis is an active field. However, studies focusing on the enantioselective applications of this compound, or its derivatives, have not been reported. The potential for this compound to act as a precursor to chiral catalysts or to be modified with chiral auxiliaries remains an unexplored area of research.

Development of New Analytical Techniques for In Situ Monitoring of Reactions

There are no specific studies in the reviewed literature detailing the development of new analytical techniques for the in situ monitoring of reactions involving this compound. While techniques such as NMR, FTIR, and Raman spectroscopy are commonly employed for real-time reaction monitoring in organic synthesis, their application to reactions utilizing this specific compound has not been documented. The development of such methods would be crucial for understanding the kinetics, mechanisms, and pathways of reactions involving this reagent, but this remains a prospective area for future investigation.

Q & A

Q. What are the established synthetic routes for 4-(Bromomethylene)morpholin-4-ium bromide, and what key reagents are involved?

The compound is synthesized via Wittig-type reactions or coupling strategies . A common method involves reacting morpholine derivatives with brominated phosphonium salts. For example, (bromomethylene)triphenylphosphonium bromide reacts with sodium hexamethyldisilazide (NaHMDS) to generate the active ylide, which undergoes coupling with appropriate substrates (e.g., silyl-protected intermediates) under palladium catalysis . Typical yields range from 26% to 60%, depending on reaction optimization and purification protocols. Key reagents include triphenylphosphine, tris(dibenzylideneacetone)dipalladium, and anhydrous solvents like toluene .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using Mo/Kα radiation. Structural refinement employs SHELXL (for small-molecule refinement) and ORTEP-3 for visualization. For example, similar morpholinium bromides exhibit hydrogen-bonded 3D networks (N–H⋯Br, C–H⋯Br), with R-factors < 0.04 for high-resolution data .

Q. What safety protocols are critical when handling this compound?

  • Eye/Skin Exposure : Flush with water for 15 minutes; use soap for skin decontamination .
  • Inhalation : Use fume hoods and PPE (gloves, goggles).
  • Toxicity Data : Limited toxicological studies exist, but brominated morpholine derivatives are suspected irritants. Always consult SDS for specific hazards .

Advanced Research Questions

Q. How can reaction yields for coupling this compound be optimized?

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in anhydrous toluene or THF.
  • Temperature Control : Reactions often require reflux (110°C) but may benefit from microwave-assisted heating.
  • Byproduct Analysis : Monitor unreacted starting materials via TLC or HPLC. In one study, 45% of the substrate was recovered, suggesting incomplete coupling .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?

  • NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm bromomethylene connectivity.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between [M⁺] and [M-Br]⁺ fragments.
  • Crystallographic Validation : SCXRD resolves ambiguities in regiochemistry or stereochemistry .

Q. How does computational modeling enhance understanding of its reactivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA. For example, the bromomethylene group’s electrophilicity drives coupling reactions.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Byproduct Removal : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol.
  • Hygroscopicity : Store under inert gas (Ar/N₂) to prevent decomposition.
  • Purity Assessment : Combine melting point analysis with ¹H/¹³C NMR integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.